4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one
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Overview
Description
4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one typically involves cyclocondensation reactions. One common method is the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds under mild conditions and yields the desired compound efficiently.
Industrial Production Methods: Industrial production of this compound may involve similar cyclocondensation reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound has a similar fused ring system but includes a nitrile group, which imparts different chemical properties and reactivity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrole ring but differ in the additional fused ring structure, leading to variations in their biological and chemical properties.
The uniqueness of this compound lies in its specific ring fusion and the absence of additional functional groups, which makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4,6-dihydro-1H-cyclopenta[b]pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c9-6-3-5-1-2-8-7(5)4-6/h1-2,8H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDBFIHHHZORFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476250 |
Source
|
Record name | 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313663-81-9 |
Source
|
Record name | 4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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